N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a complex organic compound that features a furan ring, a methoxy group, and an isoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the isoquinolinone derivative: This involves the cyclization of an appropriate precursor, such as a substituted benzylamine, under acidic conditions.
Coupling of the intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the isoquinolinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The isoquinolinone moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Research: The compound is used to investigate the biological pathways involving isoquinolinone derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinolinone moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been studied for its anticancer properties.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and are used in various chemical and biological applications.
Uniqueness
N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is unique due to its combination of a furan ring, a methoxy group, and an isoquinolinone structure. This unique combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-15-6-2-5-14-13(15)7-8-19(17(14)21)11-16(20)18-10-12-4-3-9-23-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVRWSIPQAJMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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